Impact of 4-Position N-Methylation on Physicochemical Properties: A Direct Comparison Between Free Base (916303-90-7) and N-Methyl Analog (916211-08-0)
The introduction of an N-methyl group at the 4-position of the benzoxazinone core, as seen in the hydrochloride salt CAS 916211-08-0 versus the free base CAS 916303-90-7, represents a critical structural divergence with measurable consequences for drug-likeness and formulation. While no direct experimental LogP comparison is available in the public domain, the theoretical hydrogen bond donor (HBD) count differs: the free base (6-aminomethyl-4H-benzo[1,4]oxazin-3-one) possesses 2 HBDs (NH of lactam + NH2 of aminomethyl), whereas the N-methyl analog contains only 1 HBD (NH2 only). By Lipinski's Rule of Five, this single change can significantly affect oral bioavailability and permeability, as HBD count is a key determinant of membrane penetration [1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 2 HBD (lactam NH + primary amine NH2) |
| Comparator Or Baseline | 6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one (CAS 916211-08-0 free base): 1 HBD (only primary amine NH2) |
| Quantified Difference | ΔHBD = 1 (2 vs. 1) |
| Conditions | In silico structural analysis based on IUPAC name and chemical structure; no experimental LogP or permeability data available for this specific compound pair. |
Why This Matters
For procurement in drug discovery programs, the difference in HBD count suggests the free base may have distinct pharmacokinetic properties, making it a preferred choice when a hydrogen-bond-donating lactam NH is required for target engagement or when a different solubility profile is desired.
- [1] C. A. Lipinski et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
